molecular formula C18H26N4O5S2 B2777921 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 745791-53-1

2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No. B2777921
M. Wt: 442.55
InChI Key: HQRITDPLUROQQL-UHFFFAOYSA-N
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Description

This compound, with the CAS number 745791-53-1, is a chemical with the molecular formula C18H26N4O5S2 . It has a molecular weight of 442.55 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(O)CSC1=NN=C(C2=CC=CC(S(=O)(N(CC)CC)=O)=C2)N1C©COC . This indicates that the compound contains a triazole ring, a phenyl ring, and a sulfamoyl group, among other functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.55 . Other physical and chemical properties such as boiling point and melting point are not available .

Scientific Research Applications

Chemical Properties and Synthesis

The synthesis and investigation of the chemical properties of 1,2,4-triazole derivatives, including those similar to the queried compound, highlight their potential for biological activity and the development of pharmaceuticals. For instance, the study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids demonstrates the influence of substituents on the acidity of these compounds, suggesting their enhanced absorption in acidic environments like the stomach, which could be beneficial for oral drug formulations (Kaplaushenko, 2014).

Photophysical Properties

Triazole derivatives, as seen in the synthesis of N-2-Aryl-1,2,3-Triazoles, exhibit unique photophysical properties, making them promising candidates for blue emitting fluorophores. These compounds show potential applications in materials science, particularly in the development of fluorescent materials for imaging and sensing technologies (Padalkar et al., 2015).

Antimicrobial and Antiulcer Activities

The antimicrobial and antiulcer activities of 1,2,4-triazole derivatives have been explored, indicating their pharmaceutical relevance. For example, derivatives have shown significant antibacterial and antifungal effects, suggesting their potential as novel antimicrobial agents. Additionally, the enhancement of antiulcer activity upon modification of these compounds provides a basis for the development of new treatments for ulcerative conditions (Subudhi et al., 2009).

Environmental Applications

The identification of phototransformation products of pesticides, similar to the compound , through advanced mass spectrometry techniques, highlights the environmental relevance of studying these chemicals. Understanding their degradation pathways can inform the development of better environmental monitoring and remediation strategies (Peschka et al., 2007).

properties

IUPAC Name

2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c1-5-21(6-2)29(25,26)15-9-7-8-14(10-15)17-19-20-18(28-12-16(23)24)22(17)13(3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRITDPLUROQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(N2C(C)COC)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

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